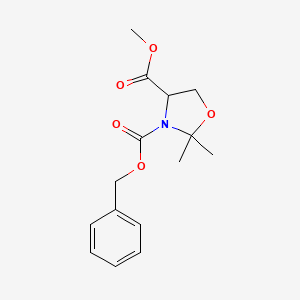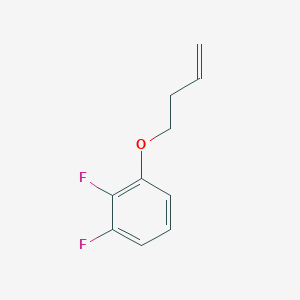
3-Bromo-4-nitrobenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-nitrobenzene-1-sulfonamide is an organic compound with the molecular formula C6H5BrN2O4S It is a derivative of benzene, featuring bromine, nitro, and sulfonamide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-nitrobenzene-1-sulfonamide typically involves multiple steps. One common method starts with the bromination of nitrobenzene to produce 3-bromonitrobenzene. This is followed by the sulfonation of the bromonitrobenzene to introduce the sulfonamide group. The reaction conditions often involve the use of bromine in oleum for the bromination step and concentrated sulfuric acid for the sulfonation step .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of phase-transfer catalysts to enhance the efficiency of the reactions and to ensure higher yields .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-4-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions are common due to the presence of the bromine and nitro groups.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions, such as using hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the sulfonamide group, leading to the formation of sulfonic acids.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, concentrated sulfuric acid, hydrogen gas, and various catalysts. The conditions often involve elevated temperatures and controlled environments to ensure the desired reactions occur efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution reactions typically yield meta-substituted products, while reduction reactions convert the nitro group to an amine group .
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-nitrobenzene-1-sulfonamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Bromo-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, sulfonamides are known to inhibit the enzyme carbonic anhydrase by binding to the zinc ion in the enzyme’s active site. This binding disrupts the enzyme’s function, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-4-nitrobenzene-1-sulfonic acid: Similar in structure but with a sulfonic acid group instead of a sulfonamide group.
4-Bromo-3-nitrobenzenesulfonamide: A positional isomer with the bromine and nitro groups swapped.
3-Nitrobenzenesulfonamide: Lacks the bromine group but retains the nitro and sulfonamide groups.
Uniqueness
3-Bromo-4-nitrobenzene-1-sulfonamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and nitro groups enhances its electrophilic properties, making it more reactive in substitution reactions compared to similar compounds .
Eigenschaften
Molekularformel |
C6H5BrN2O4S |
|---|---|
Molekulargewicht |
281.09 g/mol |
IUPAC-Name |
3-bromo-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C6H5BrN2O4S/c7-5-3-4(14(8,12)13)1-2-6(5)9(10)11/h1-3H,(H2,8,12,13) |
InChI-Schlüssel |
IAXNNFNACDYCSC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[(1R*,2S*,5S*)-7-oxo-6-oxabicyclo[3.2.1]oct-3-en-2-yl]carbamate](/img/structure/B12064912.png)




![4-{4-[(Propan-2-yl)oxy]phenoxy}aniline](/img/structure/B12064946.png)
![N-[7-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]pyrrolo[2,3-d]pyrimidin-4-yl]benzamide](/img/structure/B12064947.png)


![2-amino-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide](/img/structure/B12064954.png)

![(2S)-2-[(1-aminocyclobutyl)formamido]-4-methylpentanoic acid](/img/structure/B12064966.png)


